![molecular formula C31H36Cl2N4O3 B2755998 N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride CAS No. 2460757-48-4](/img/structure/B2755998.png)
N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride is a useful research compound. Its molecular formula is C31H36Cl2N4O3 and its molecular weight is 583.55. The purity is usually 95%.
BenchChem offers high-quality N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Quinazoline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazolines showing potential as antimicrobial agents against a range of bacterial and fungal species (Desai, Shihora, & Moradia, 2007).
- Patel and Shaikh (2011) prepared 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, highlighting the significance of quinazoline derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011).
- Habib, Hassan, and El‐Mekabaty (2013) reported the synthesis of novel quinazolinone derivatives with antimicrobial activity, further emphasizing the therapeutic potential of quinazoline scaffolds (Habib, Hassan, & El‐Mekabaty, 2013).
Anticancer and Other Potential Applications
- Quinazoline derivatives have also been explored for their anticancer activities and other potential therapeutic applications. The versatility of the quinazoline scaffold allows for the design of compounds targeting various biological pathways.
- For example, the work of Marsham et al. (1989) on quinazoline antifolate thymidylate synthase inhibitors showcases the exploration of quinazoline derivatives as potential antitumor agents (Marsham et al., 1989).
properties
IUPAC Name |
N-(6-aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35ClN4O3.ClH/c1-39-26-14-6-22(7-15-26)8-17-29-35-28-16-11-24(23-9-12-25(32)13-10-23)20-27(28)31(38)36(29)21-30(37)34-19-5-3-2-4-18-33;/h6-7,9-16,20H,2-5,8,17-19,21,33H2,1H3,(H,34,37);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRAEIWJOLWOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC3=C(C=C(C=C3)C4=CC=C(C=C4)Cl)C(=O)N2CC(=O)NCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2460757-48-4 |
Source


|
| Record name | N-(6-aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2755916.png)

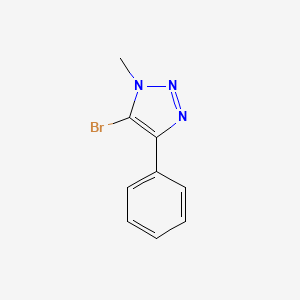

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2755921.png)
![2-{[2-(dimethylamino)cyclopentyl]oxy}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2755927.png)
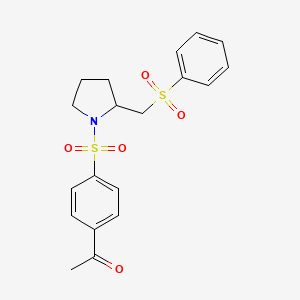
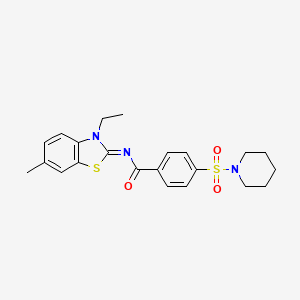
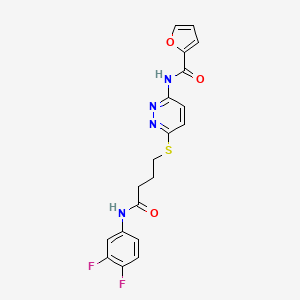
![N-Cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2755933.png)
![N-(4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2755934.png)
![[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2755935.png)
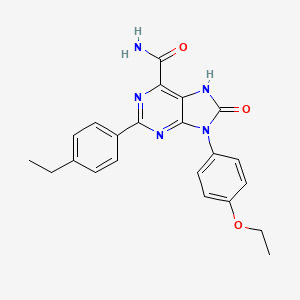
![1-(2-chlorophenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755937.png)